molecular formula C13H11N3 B1372768 3-[(3-Aminophenyl)amino]benzonitrile CAS No. 1147094-81-2

3-[(3-Aminophenyl)amino]benzonitrile

Cat. No. B1372768
M. Wt: 209.25 g/mol
InChI Key: KGKKUZMSQNMMBQ-UHFFFAOYSA-N
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Description

3-[(3-Aminophenyl)amino]benzonitrile is a chemical compound with the molecular formula C13H11N3 . It has a molecular weight of 209.24 g/mol. It is also known as 3-(3-Aminophenyl)benzonitrile hydrochloride .


Molecular Structure Analysis

The molecular structure of 3-[(3-Aminophenyl)amino]benzonitrile has been studied using Density Functional Theory . The calculated wavenumbers can be well supported by the experimental analysis of the vibrational modes .


Physical And Chemical Properties Analysis

3-[(3-Aminophenyl)amino]benzonitrile is a solid at room temperature . The exact physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.

Scientific Research Applications

Application in Neuroimaging

The derivative of 3-[(3-Aminophenyl)amino]benzonitrile, namely 3-Amino-4-(2-((4-[18F]fluorobenzyl)methylamino)methylphenylsulfanyl)benzonitrile, has been studied for its in vitro and in vivo properties towards the serotonin transporter. This compound, when labeled with radioisotopes like [18F], becomes attractive for neuroimaging, particularly for research groups lacking cyclotron or C-11 synthesis capabilities. This enables efficient and facile synthesis, offering insights into biological properties relevant to neuroimaging agents (Garg et al., 2007).

Corrosion Inhibition

Benzonitrile derivatives, including 3-Amino-4-(isopentylamino)benzonitrile, have been synthesized and evaluated as corrosion inhibitors for mild steel in acidic solutions. These compounds exhibit excellent corrosion inhibition properties, with potentiodynamic polarization and electrochemical impedance spectroscopy methods supporting their effectiveness. The adsorption of these compounds on mild steel surfaces follows Langmuir's adsorption isotherm, highlighting their potential in protecting metals against corrosion in industrial applications (Chaouiki et al., 2018).

Solar Energy Materials

In the field of solar energy, 4-Amino-2-(trifluoromethyl)benzonitrile (ATMB), a perfluorinated compound related to 3-[(3-Aminophenyl)amino]benzonitrile, has been used as an additive in polymer solar cells. The inclusion of ATMB enhances the power conversion efficiency of these cells, indicating a potential application in improving solar energy capture and utilization (Jeong et al., 2011).

Antitumor Activity

A compound closely related to 3-[(3-Aminophenyl)amino]benzonitrile, namely 4-(3-Amino-4-Morpholino-1H-Indazole-1-Carbonyl)Benzonitrile, has been synthesized and its crystal structure determined. This compound has shown inhibition of cancer cell line proliferation, suggesting potential antitumor activity and its application in cancer research and treatment (Lu et al., 2018).

properties

IUPAC Name

3-(3-aminoanilino)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3/c14-9-10-3-1-5-12(7-10)16-13-6-2-4-11(15)8-13/h1-8,16H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGKKUZMSQNMMBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC2=CC=CC(=C2)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(3-Aminophenyl)amino]benzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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